3-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. 1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . They are also used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The specific interactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. 1,2,4-Triazole derivatives are generally stable and exhibit good thermal stability .Scientific Research Applications
Synthesis and Structural Insights
Research in the field of heterocyclic chemistry has led to the development of new synthetic routes and structural insights into compounds similar to the one . For instance, Hassneen and Abdallah (2003) discussed new routes to pyridinopyrimidinone and triazolopyrimidinone derivatives, highlighting the versatility of such compounds in synthesis and potential applications in material science and pharmaceuticals (Hassneen & Abdallah, 2003).
Antimicrobial Activity
Compounds within this chemical class have been explored for their antimicrobial properties. Solankee and Patel (2004) synthesized chalcones, pyrazolines, and amino pyrimidines with significant antibacterial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Solankee & Patel, 2004).
Molecular Docking and Screening
Flefel et al. (2018) investigated a series of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, for their binding energies against target proteins through in silico molecular docking screenings. This study provides insights into the potential therapeutic applications of such compounds in drug discovery and development (Flefel et al., 2018).
Antitumor and Antimicrobial Activities
Further research has delved into the antitumor and antimicrobial potentials of related compounds. Riyadh (2011) described the synthesis of enaminones used as building blocks for creating pyrazoles with noted antitumor and antimicrobial activities, underscoring the broad applicability of such molecules in medical and pharmaceutical research (Riyadh, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2S/c21-14-4-3-5-15(12-14)22-18(26)13-25-20(27)17-7-2-1-6-16(17)19(23-25)24-8-10-28-11-9-24/h1-7,12H,8-11,13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPYYOMMHFRNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide |
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